REACTION_CXSMILES
|
CN(C)[CH:3]=[C:4]([N:9]=[CH:10]N(C)C)[C:5]([O:7][CH3:8])=[O:6].[CH3:15][N:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1>C(O)(=O)C.C(O)(C(F)(F)F)=O>[CH3:15][N:16]1[C:20]2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[N:9]=[CH:10][C:19]=2[CH:18]=[CH:17]1
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Name
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methyl 3-(dimethylamino)-2-((dimethylamino)methyleneamino)acrylate
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Quantity
|
24 g
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Type
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reactant
|
Smiles
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CN(C=C(C(=O)OC)N=CN(C)C)C
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
10.56 mL
|
Type
|
reactant
|
Smiles
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CN1C=CC=C1
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Setpoint
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110 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for an hour and at 110° C. for 4 hours until completion of the reaction
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Volatiles were then evaporated from the reaction mixture
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Type
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TEMPERATURE
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Details
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the residue was cooled in an ice bath
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Type
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ADDITION
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Details
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Ice cold saturated K2CO3 solution (200 ml) was slowly added to it
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (3×250 ml)
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Type
|
WASH
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Details
|
Combined organic layers were then washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica column
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Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC=2C=NC(=CC21)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |